molecular formula C4H4Cl2O2 B068302 3-Oxo-2,2-dichlorobutanal CAS No. 160663-31-0

3-Oxo-2,2-dichlorobutanal

Cat. No.: B068302
CAS No.: 160663-31-0
M. Wt: 154.98 g/mol
InChI Key: JZSLIYUUTDFYHF-UHFFFAOYSA-N
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Description

3-Oxo-2,2-dichlorobutanal (CAS 75707-02-7) is an organochlorine compound with the molecular formula C₄H₄Cl₂O₂. It features a unique structure combining an aldehyde group (-CHO), a ketone group (-C=O), and two chlorine atoms at the C2 position. This dual functional group arrangement makes it a reactive intermediate in organic synthesis, particularly in the preparation of heterocyclic compounds and agrochemicals . Synonyms include 2,2-dichloro-3-oxobutan-al and 160663-31-0.

Properties

CAS No.

160663-31-0

Molecular Formula

C4H4Cl2O2

Molecular Weight

154.98 g/mol

IUPAC Name

2,2-dichloro-3-oxobutanal

InChI

InChI=1S/C4H4Cl2O2/c1-3(8)4(5,6)2-7/h2H,1H3

InChI Key

JZSLIYUUTDFYHF-UHFFFAOYSA-N

SMILES

CC(=O)C(C=O)(Cl)Cl

Canonical SMILES

CC(=O)C(C=O)(Cl)Cl

Synonyms

Butanal, 2,2-dichloro-3-oxo-

Origin of Product

United States

Comparison with Similar Compounds

Key Observations:

Functional Group Reactivity: The aldehyde group in this compound renders it highly reactive toward nucleophiles (e.g., amines, alcohols) compared to the ester derivative, which is stabilized by resonance . Chlorobutanol, lacking carbonyl groups, exhibits lower electrophilicity but higher thermal stability due to its tertiary alcohol structure .

Physicochemical Properties: The ethyl ester (C₆H₈Cl₂O₃) demonstrates increased lipophilicity compared to the aldehyde, making it more suitable for solvent-mediated reactions . Chlorobutanol’s volatility and solubility profile align with its use as a preservative in pharmaceuticals .

Synthetic Utility: this compound’s aldehyde group enables condensation reactions (e.g., Knoevenagel), while the ester analog is often employed in Claisen-type condensations . Chlorobutanol’s applications are distinct, focusing on antimicrobial activity and central nervous system depression .

Q & A

Q. What are the recommended synthetic routes for 3-Oxo-2,2-dichlorobutanal, and how can reaction conditions be optimized for yield?

this compound can be synthesized via oxidation or substitution reactions. For example, oxidation of dichlorinated precursors using agents like KMnO₄ or K₂Cr₂O₇ in acidic media may yield the target compound, while substitution reactions with nucleophiles (e.g., amines) under basic conditions can generate derivatives. Optimization involves adjusting stoichiometry, temperature, and solvent polarity. Parallel monitoring via TLC or GC-MS is advised to track intermediate formation .

Q. How should researchers characterize the purity and structural integrity of this compound?

Combine spectroscopic methods:

  • NMR : Analyze 1^1H and 13^13C spectra to confirm carbonyl (δ ~200 ppm) and dichloromethyl groups.
  • IR : Identify C=O stretching (~1700 cm1^{-1}) and C-Cl vibrations (~600 cm1^{-1}).
  • Mass Spectrometry : Confirm molecular ion peaks and fragmentation patterns.
    Cross-reference with computational tools (e.g., Schrödinger Maestro) for spectral simulation .

Q. What safety protocols are critical when handling this compound in the laboratory?

  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. Inspect gloves for integrity before use .
  • Ventilation : Work in a fume hood to avoid inhalation of volatile byproducts.
  • Disposal : Follow hazardous waste guidelines; absorb spills with diatomaceous earth and dispose via approved channels .

Advanced Research Questions

Q. How can researchers resolve contradictions in reactivity data for this compound derivatives?

Contradictions may arise from steric effects or solvent polarity. For example, unexpected substitution rates could stem from competing elimination pathways. Mitigation strategies:

  • Kinetic Studies : Compare reaction rates under varying conditions (e.g., polar aprotic vs. protic solvents).
  • Computational Modeling : Use DFT calculations to map energy barriers for competing mechanisms .

Q. What experimental designs are suitable for studying the biological activity of this compound analogs?

  • In Vitro Assays : Screen for antimicrobial activity using standardized MIC (Minimum Inhibitory Concentration) protocols against Escherichia coli or Staphylococcus aureus. Include positive controls (e.g., ampicillin) and solvent blanks .
  • Structure-Activity Relationship (SAR) : Synthesize analogs with varying substituents (e.g., replacing Cl with F) and correlate changes with bioactivity data .

Q. How can spectroscopic anomalies in this compound analysis be troubleshooted?

  • Unexpected Peaks in NMR : Check for deuteration efficiency in solvents or hydrate formation.
  • Low-Resolution MS Data : Use high-resolution MS (HRMS) to distinguish isotopic clusters (e.g., 35^{35}Cl vs. 37^{37}Cl) .

Q. What strategies enhance the stability of this compound during storage?

  • Temperature Control : Store at –20°C in amber vials to prevent photodegradation.
  • Desiccants : Include silica gel packs to minimize hydrolysis of the carbonyl group .

Methodological Guidance

Q. How should researchers document synthetic procedures for reproducibility?

  • Reagent Specifications : List manufacturers and catalog numbers (e.g., Sigma-Aldrich 12345).
  • Equipment Details : Note instrument models and settings (e.g., "heated at 60°C in a Julabo SW23 water bath").
  • Data Presentation : Use tables for yields, melting points, and spectral data .

Q. What computational tools are recommended for predicting the reactivity of this compound?

  • Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways using GROMACS.
  • Docking Studies : Explore interactions with biological targets (e.g., enzymes) via AutoDock Vina .

Application-Oriented Questions

Q. How can this compound serve as a precursor in heterocyclic synthesis?

The compound’s dichlorinated carbonyl group enables cyclization with bifunctional nucleophiles (e.g., hydrazines) to form pyrazoles or triazoles. Optimize ring closure by varying catalysts (e.g., ZnCl₂) and microwave-assisted heating .

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